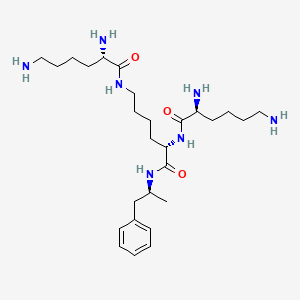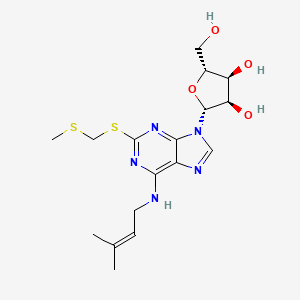![molecular formula C7H14ClN B13425102 cis-2-Azabicyclo[4.2.0]octane hcl](/img/structure/B13425102.png)
cis-2-Azabicyclo[4.2.0]octane hcl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
cis-2-Azabicyclo[4.2.0]octane hydrochloride: is a bicyclic compound that features a nitrogen atom within its structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Photochemical Synthesis: One of the primary methods for synthesizing cis-2-Azabicyclo[4.2.0]octane derivatives involves the photochemical addition of acrylonitrile to 1,4-dihydropyridines, followed by catalytic hydrogenation.
Cycloaddition Reactions: Another approach involves the thermal cycloaddition of p-chlorobenzonitrile oxide to substrates, yielding various azabicyclo compounds.
Industrial Production Methods: While specific industrial production methods for cis-2-Azabicyclo[4.2.0]octane hydrochloride are not extensively documented, the methods mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and catalysts.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly involving the nitrogen atom within its structure.
Substitution Reactions: Substitution reactions can occur at various positions on the bicyclic ring, depending on the reagents and conditions used.
Common Reagents and Conditions:
Catalytic Hydrogenation: Used in the reduction of intermediate compounds to form the desired bicyclic structure.
Cycloaddition Reagents: Such as p-chlorobenzonitrile oxide, used in the formation of azabicyclo compounds.
Major Products: The major products formed from these reactions include various stereoisomers of cis-2-Azabicyclo[4.2.0]octane derivatives, which can be further functionalized for specific applications .
Wissenschaftliche Forschungsanwendungen
Chemistry: cis-2-Azabicyclo[4.2.0]octane hydrochloride is used as a building block in organic synthesis, particularly in the synthesis of complex nitrogen-containing compounds .
Biology and Medicine: The compound’s unique structure makes it a valuable scaffold in medicinal chemistry for the development of pharmaceuticals targeting various biological pathways .
Industry: In the industrial sector, cis-2-Azabicyclo[4.2.0]octane hydrochloride can be used in the synthesis of specialty chemicals and materials with specific properties .
Wirkmechanismus
The mechanism of action of cis-2-Azabicyclo[4.2.0]octane hydrochloride involves its interaction with specific molecular targets, often through the nitrogen atom within its structure. This interaction can modulate various biological pathways, making it a valuable compound in drug discovery and development .
Vergleich Mit ähnlichen Verbindungen
cis-Bicyclo[4.2.0]octane: A structurally similar compound without the nitrogen atom.
8-Azabicyclo[3.2.1]octane: Another bicyclic compound with a nitrogen atom, used in similar applications.
Uniqueness: cis-2-Azabicyclo[4.2.0]octane hydrochloride is unique due to its specific bicyclic structure and the presence of a nitrogen atom, which imparts distinct chemical and biological properties compared to other similar compounds .
Eigenschaften
Molekularformel |
C7H14ClN |
|---|---|
Molekulargewicht |
147.64 g/mol |
IUPAC-Name |
(1R,6S)-2-azabicyclo[4.2.0]octane;hydrochloride |
InChI |
InChI=1S/C7H13N.ClH/c1-2-6-3-4-7(6)8-5-1;/h6-8H,1-5H2;1H/t6-,7+;/m0./s1 |
InChI-Schlüssel |
VFBUZIVHKLMKOM-UOERWJHTSA-N |
Isomerische SMILES |
C1C[C@H]2CC[C@H]2NC1.Cl |
Kanonische SMILES |
C1CC2CCC2NC1.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


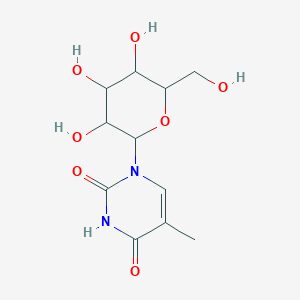
![Carbonohydrazonic dihydrazide, tris[(4-chlorophenyl)methylene]-](/img/structure/B13425037.png)
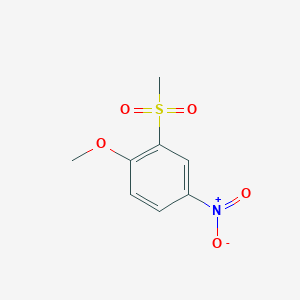
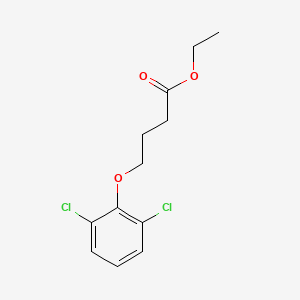
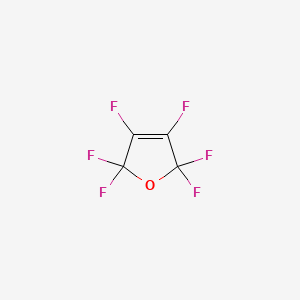
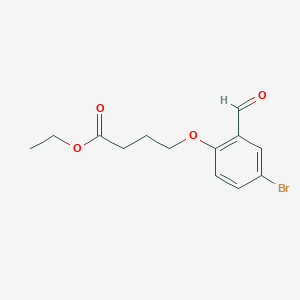
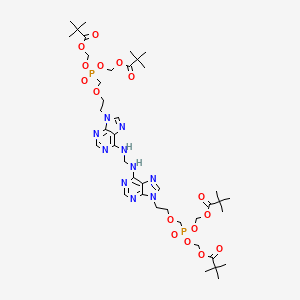
![(2Z)-2-[1-[2-cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl]-4-sulfanylpiperidin-3-ylidene]acetic acid;hydrochloride](/img/structure/B13425045.png)
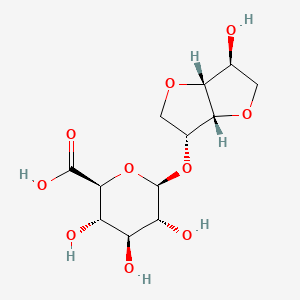
![[5-Chloro-2-(hexadecylthio)phenyl]-hydrazine](/img/structure/B13425059.png)
